6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-
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Overview
Description
6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-pyridinedicarboxylic acid dimethyl ester with glutaric acid dimethyl ester in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of calcitonin gene-related peptide (CGRP) antagonists for treating migraines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- involves its interaction with specific molecular targets. For instance, as a CGRP antagonist, it binds to CGRP receptors, inhibiting the action of CGRP and thereby reducing migraine symptoms. The pathways involved include modulation of neurotransmitter release and vascular tone .
Comparison with Similar Compounds
Similar Compounds
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: This compound is also a CGRP antagonist and is in clinical trials for treating migraines.
7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione: Another related compound with a similar core structure but different functional groups.
Uniqueness
6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- is unique due to its specific stereochemistry and the presence of an imino group, which imparts distinct chemical and biological properties. Its ability to act as a CGRP antagonist makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C10H12N2/c1-2-10-9-6-11-4-3-7(9)5-8(1)12-10/h3-4,6,8,10,12H,1-2,5H2 |
InChI Key |
CKHJSFLWOXDCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CC1N2)C=CN=C3 |
Origin of Product |
United States |
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